molecular formula C9H19O11P B1219794 [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate CAS No. 85444-64-0

[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

Cat. No.: B1219794
CAS No.: 85444-64-0
M. Wt: 334.21 g/mol
InChI Key: PLJAVYDLNJODGD-KJUJXXMOSA-N
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Description

[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves the phosphorylation of the hydroxyl groups using phosphoric acid or its derivatives under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and phosphorylation, thereby reducing the need for harsh chemical reagents and conditions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halides or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is involved in the regulation of various enzymatic activities and can act as a substrate for kinases and phosphatases.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of metabolic disorders and as a component of drug delivery systems due to its biocompatibility and ability to target specific cellular pathways.

Industry

In industrial applications, this compound is used in the production of biodegradable polymers and as an additive in various formulations to enhance stability and performance.

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as kinases, which phosphorylate the compound, leading to the activation or inhibition of downstream signaling pathways. This modulation of enzymatic activity can influence various cellular processes, including metabolism, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • [2-hydroxy-3-(phosphonooxy)propyl] dihydrogen phosphate
  • [3-hydroxy-2-(phosphonooxy)propyl] dihydrogen phosphate
  • [2,3-dihydroxypropyl] dihydrogen phosphate

Uniqueness

Compared to similar compounds, [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups and the oxane ring structure contribute to its versatility in chemical reactions and its potential for targeted biological interactions.

Properties

CAS No.

85444-64-0

Molecular Formula

C9H19O11P

Molecular Weight

334.21 g/mol

IUPAC Name

[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

InChI

InChI=1S/C9H19O11P/c10-1-4(3-18-21(15,16)17)19-9-8(14)7(13)6(12)5(2-11)20-9/h4-14H,1-3H2,(H2,15,16,17)/t4?,5-,6+,7+,8-,9+/m1/s1

InChI Key

PLJAVYDLNJODGD-KJUJXXMOSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O

Key on ui other cas no.

85444-64-0

Synonyms

PGGP
poly(galactosylglycerol phosphate)

Origin of Product

United States

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